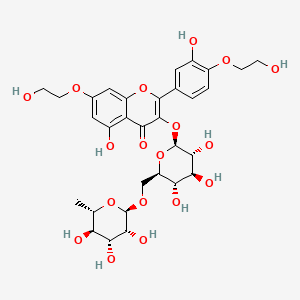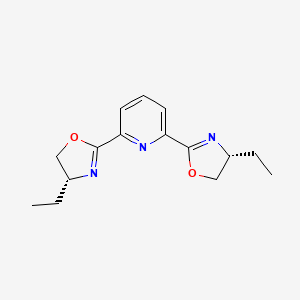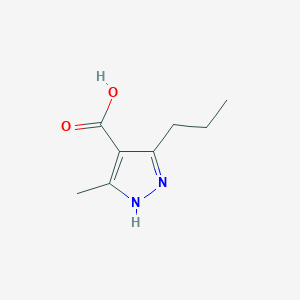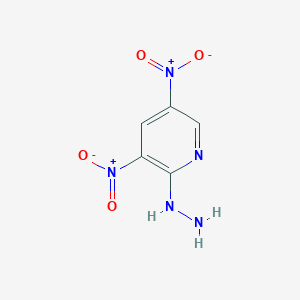
4',7-Di-O-(beta-hydroxyethyl)rutoside
Overview
Description
4’,7-Di-O-(beta-hydroxyethyl)rutoside is a chemical compound with the molecular formula C31H38O18 . It is a hydroxyethyl derivative of rutosides, which are semisynthetic flavonoids . The compound is closely related to the natural flavonoid rutin .
Molecular Structure Analysis
The molecular structure of 4’,7-Di-O-(beta-hydroxyethyl)rutoside is complex, with a molecular weight of 698.6226 . The compound has 10 defined stereocenters . The InChIKey for the compound is VJTPZRVCTXGNSH-MVXJRKCZSA-N .Scientific Research Applications
Metabolic Pathways and Excretion
4',7-Di-O-(β-hydroxyethyl)rutoside is extensively studied for its metabolic pathways and excretion patterns in laboratory animals. Following intravenous administration, significant portions are excreted in the bile and urine, both unchanged and as glucuronide conjugates. Notably, the major route of excretion involves the feces as the corresponding aglycone, indicating complex metabolic processing involving intestinal microflora (Barrow & Griffiths, 1974).
Pharmacological Activity
The compound exhibits pharmacological activity, significantly reducing pain and bleeding in patients with acute symptoms of hemorrhoids. This indicates potential therapeutic applications for 4',7-Di-O-(β-hydroxyethyl)rutoside beyond its metabolic properties (Annoni et al., 1986).
Bioflavonoid Properties and Therapeutic Applications
As a bioflavonoid, 4',7-Di-O-(β-hydroxyethyl)rutoside has been explored for its therapeutic applications. Studies show its potential in increasing the therapeutic index of combined treatment modalities such as whole body hypothermia and chemotherapy, indicating its capacity to enhance treatment efficacy while mitigating adverse effects (Bull et al., 1988).
Impact on Biosynthesis of Prostaglandins
The compound's impact on the biosynthesis of prostaglandins in human skin has been documented, revealing its influence on inflammatory reactions and aggregation of thrombocytes. This points to its significant role in modulating physiological processes related to inflammation and blood clotting (Arturson & Jonsson, 1975).
Mechanism of Action
Target of Action
It is known that this compound serves as a crucial building block in pharmaceutical research, enabling the synthesis of innovative drug candidates that target a wide range of health conditions .
Mode of Action
It is known to have a unique chemical structure that sets it apart as a valuable asset in the world of biochemicals and reagents .
Biochemical Pathways
Its unique chemical properties make it a sought-after tool for researchers across diverse fields .
Pharmacokinetics
Its molecular weight of 6986 g/mol and unique chemical formula, C31H38O18, suggest that it may have specific pharmacokinetic properties .
Result of Action
Its unique chemical structure and properties can be leveraged to develop therapies with improved efficacy, selectivity, and safety profiles, ultimately benefiting patients worldwide .
Action Environment
It is known that this compound holds the potential to unlock new possibilities and drive innovation forward in various research fields .
properties
IUPAC Name |
5-hydroxy-7-(2-hydroxyethoxy)-2-[3-hydroxy-4-(2-hydroxyethoxy)phenyl]-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38O18/c1-12-21(36)24(39)26(41)30(46-12)45-11-19-22(37)25(40)27(42)31(48-19)49-29-23(38)20-16(35)9-14(43-6-4-32)10-18(20)47-28(29)13-2-3-17(15(34)8-13)44-7-5-33/h2-3,8-10,12,19,21-22,24-27,30-37,39-42H,4-7,11H2,1H3/t12-,19+,21-,22+,24+,25-,26+,27+,30+,31-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJTPZRVCTXGNSH-MVXJRKCZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OCCO)C5=CC(=C(C=C5)OCCO)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OCCO)C5=CC(=C(C=C5)OCCO)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38O18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
698.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13190-91-5 | |
| Record name | 4',7-Di-O-(beta-hydroxyethyl)rutoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013190915 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4',7-DI-O-(.BETA.-HYDROXYETHYL)RUTOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CI11W0EN4X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B3321149.png)


![5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one](/img/structure/B3321178.png)



![2,3-Dihydrofuro[3,4-b][1,4]dioxine](/img/structure/B3321210.png)





